molecular formula C7H15NO4 B1390021 tert-butyl N-(2-hydroxyethoxy)carbamate CAS No. 609805-97-2

tert-butyl N-(2-hydroxyethoxy)carbamate

Katalognummer: B1390021
CAS-Nummer: 609805-97-2
Molekulargewicht: 177.2 g/mol
InChI-Schlüssel: FVAJPVVYYNVVDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

tert-butyl N-(2-hydroxyethoxy)carbamate is a specialized chemical reagent that integrates a tert-butyloxycarbonyl (Boc) protecting group with a short ethylene glycol spacer terminated by a reactive hydroxyl group. This structure makes it a versatile bifunctional building block in organic synthesis, peptide chemistry, and materials science . In peptide synthesis , the Boc group is a cornerstone for the protection of amine functionalities. It offers stability under a range of basic and neutral conditions and can be selectively removed under mild acidic conditions, such as with trifluoroacetic acid, without affecting other protecting groups . The terminal hydroxyl group provides a key site for further functionalization , allowing researchers to attach the molecule to other complex structures, surfaces, or biomolecules via esterification or etherification . This compound is particularly valuable in drug development and bioconjugation . The ethylene glycol segment can enhance the aqueous solubility of hydrophobic drug candidates or peptides, thereby improving their bioavailability . Furthermore, it can be used as a spacer or linker in the creation of antibody-drug conjugates (ADCs) and other targeted delivery systems, where it helps to reduce steric hindrance and maintain the biological activity of the conjugated molecule . The reagent is also applicable in polymer chemistry and surface modification to introduce hydrophilic and biocompatible properties to materials . Please note: This product is designated For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Eigenschaften

IUPAC Name

tert-butyl N-(2-hydroxyethoxy)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4/c1-7(2,3)12-6(10)8-11-5-4-9/h9H,4-5H2,1-3H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAJPVVYYNVVDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Stability of N-Alkoxycarbamates in Storage: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Alkoxycarbamates (also referred to as N-alkoxyurethanes) represent a unique class of nitrogenous carbonyl compounds characterized by the


 functionality.[1] While structurally related to simple carbamates and hydroxamic acids, their stability profile is distinct due to the alpha-effect  of the alkoxy oxygen and the unique electronic properties of the N-O bond.

Key Stability Verdict:

  • Hydrolytic Stability: Generally stable at neutral pH. However, they exhibit a U-shaped pH-rate profile . They are significantly more susceptible to base-catalyzed hydrolysis than simple N-alkyl carbamates due to the increased acidity of the N-H proton (if present) or the electron-withdrawing nature of the alkoxy group activating the carbonyl.

  • Oxidative/Radical Stability: The N-O bond introduces a latent vulnerability to homolytic cleavage under UV light or in the presence of radical initiators, though they are more robust than free hydroxylamines.

  • Storage Recommendation: Long-term storage requires low temperature (-20°C) , protection from light , and anhydrous conditions to mitigate hydrolysis and N-O bond homolysis.

Structural Classification & Electronic Properties

To predict stability, one must distinguish between the two primary subclasses of N-alkoxycarbamates. The presence of a proton on the nitrogen atom is the single most critical determinant of shelf-life.

SubclassStructureCritical VulnerabilityStability Rating
Type A: Secondary (N-H)

High. The N-H proton is acidic (

), enabling rapid E1cB elimination in basic media.
Moderate
Type B: Tertiary (N-Substituted)

Low. Lacks the acidic proton. Relies on slower BAc2 hydrolysis mechanisms.High

The Alpha-Effect: The adjacent oxygen atom (


) exerts an inductive electron-withdrawing effect (-I), making the carbonyl carbon more electrophilic than in simple carbamates. Simultaneously, lone-pair repulsion can destabilize the ground state, potentially accelerating nucleophilic attack.

Mechanistic Degradation Pathways[2]

Understanding the mechanism of degradation allows for the design of rational storage protocols.

Hydrolysis (The Primary Threat)

Hydrolysis is the dominant degradation pathway in aqueous or moist environments.

A. Base-Catalyzed Hydrolysis (pH > 7) [2]
  • Mechanism for Type A (N-H): E1cB (Elimination Unimolecular conjugate Base) The N-alkoxy group lowers the

    
     of the N-H bond compared to simple carbamates. Even mild bases can deprotonate the nitrogen, leading to the expulsion of the alkoxide/alcohol and the formation of a reactive isocyanate intermediate.
    
    • Reaction:

      
      
      
  • Mechanism for Type B (N-Alkyl): BAc2 (Base-catalyzed Acyl Cleavage) Without an acidic proton, hydroxide must attack the carbonyl carbon directly. This is sterically hindered and electronically less favorable than E1cB, resulting in much higher stability.

B. Acid-Catalyzed Hydrolysis (pH < 4)
  • Mechanism: A2 / A-Ac2 Protonation occurs at the carbonyl oxygen (most basic site). Water attacks the activated carbonyl carbon. The N-alkoxy group reduces the basicity of the nitrogen, making protonation at nitrogen less likely than in amines.

    • Outcome: Cleavage of the ester bond to yield the N-alkoxyamine (

      
      ) and alcohol (
      
      
      
      ) +
      
      
      .
Radical & Photolytic Decomposition

The N-O bond energy (


 kcal/mol) is lower than C-C or C-H bonds. Exposure to UV light or radical initiators (peroxides in solvents) can induce homolysis.
  • Pathway:

    
    
    
  • Consequence: Formation of complex mixtures, including amines and esters, often accompanied by discoloration (yellowing).

Visualizing the Degradation Network

DegradationPathways N_Alkoxy N-Alkoxycarbamate R-N(OR')-CO-OR'' Acid_Complex Activated Complex (Protonated Carbonyl) N_Alkoxy->Acid_Complex H+ (pH < 4) Anion N-Anion (Deprotonated) N_Alkoxy->Anion OH- (pH > 8) (If N-H present) Radical_Pair Radical Pair (N-O Homolysis) N_Alkoxy->Radical_Pair UV Light / Heat Tetrahedral Tetrahedral Intermediate Acid_Complex->Tetrahedral + H2O Products_Acid N-Alkoxyamine + Alcohol + CO2 Tetrahedral->Products_Acid Collapse Isocyanate Isocyanate Intermediate R-N=C=O Anion->Isocyanate E1cB Elimination (Fast) Products_Base Amine + Alcohol + Carbonate Isocyanate->Products_Base + H2O Products_Radical Complex Radical Decomposition Products Radical_Pair->Products_Radical

Figure 1: Mechanistic degradation pathways for N-alkoxycarbamates focusing on pH-dependent hydrolysis and radical stress.

Storage & Handling Protocols

Based on the mechanisms above, the following protocols are mandatory for maintaining compound integrity (>98% purity).

Physical Storage Conditions
ParameterRequirementMechanistic Rationale
Temperature -20°C ± 5°C Arrhenius suppression of hydrolysis rates; essential for Type A (N-H) variants.
Container Amber Glass Prevents UV-induced N-O bond homolysis (photolysis).
Atmosphere Argon / Nitrogen Excludes moisture (hydrolysis) and oxygen (radical propagation).
Solvent (if liquid) Anhydrous DMSO/MeCN Avoid protic solvents (MeOH/EtOH) which can induce transesterification.
Formulation Buffers (For Aqueous Studies)

If the compound must be handled in solution:

  • Target pH: 5.0 – 6.0 . This is the "stability valley" between acid catalysis and base catalysis.

  • Avoid: Carbonate or Phosphate buffers at pH > 7.5.

  • Preferred: Acetate (pH 5.0) or Citrate (pH 6.0) buffers.

Experimental Validation: Stability Testing Protocol

Do not assume stability. Validate it using this self-verifying workflow.

Accelerated Stability Stress Test (ASST)

Perform this 3-point check to determine the dominant degradation mode for your specific derivative.

Materials:

  • HPLC with UV/Vis (210 nm & 254 nm) or LC-MS.

  • Reaction Vials (Amber).

Protocol:

  • Prepare Stock: Dissolve 1 mg of N-alkoxycarbamate in 1 mL Acetonitrile.

  • Condition A (Acid): Add 100 µL stock to 900 µL 0.1 N HCl. Incubate at 25°C.

  • Condition B (Base): Add 100 µL stock to 900 µL 0.1 N NaOH. Incubate at 25°C.

  • Condition C (Oxidative): Add 100 µL stock to 900 µL 3%

    
    . Incubate at 25°C.
    
  • Monitoring: Inject samples at T=0, T=1h, T=24h.

Interpretation:

  • Rapid loss in Base (B): Confirms Type A behavior (N-H presence). Action: Strict pH control < 7.

  • Loss in Acid (A): Suggests labile ester linkage. Action: Store anhydrous.

  • Loss in Peroxide (C): Indicates radical sensitivity. Action: Add antioxidant (e.g., BHT) if compatible.

Analytical Method Parameters (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient). Note: Avoid TFA if compound is highly acid-sensitive.

  • Detection: 210 nm (Carbonyl), 254 nm (Aromatic R groups).

References

  • Alkoxycarbonylamidine Prodrugs Stability

    • Title: Stability of alkoxycarbonylamidine prodrugs.
    • Source: PubMed / J Pharm Sci.
    • URL:[Link]

    • Context: Establishes the pH-rate profile for N-alkoxy-type derivatives, confirming maximum stability near neutral/slightly acidic pH.
  • Carbamate Hydrolysis Mechanisms

    • Title: Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates.[3]

    • Source: Org.[4][5][6] Biomol. Chem.

    • URL:[Link]

    • Context: Provides the mechanistic basis for the E1cB p
  • Lossen Rearrangement & Hydroxamic Acid Derivatives

    • Title: Lossen Rearrangement.
    • Source: Wikipedia / Alfa Chemistry.
    • URL:[Link]

    • Context: Differentiates the instability of O-acyl hydroxamates from the relative stability of N-alkoxycarbam
  • Radical Stability of N-O Species

    • Title: Tuning the stability of organic radicals.[5][7]

    • Source: Royal Society of Chemistry / PMC.
    • URL:[Link]

    • Context: Discusses the bond dissociation energies and steric factors stabilizing N-O radical species.

Sources

Navigating the Maze: A Technical Guide to Sourcing tert-Butyl N-(2-hydroxyethoxy)carbamate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide for Researchers in Drug Development

In the landscape of pharmaceutical research and development, the precise identity and purity of starting materials are paramount. The procurement of seemingly simple chemical building blocks can often be fraught with ambiguity, leading to costly delays and compromised experimental integrity. This guide provides an in-depth technical analysis of the challenges and best practices associated with sourcing a specific reagent class, centered on tert-butyl N-(2-hydroxyethoxy)carbamate and its closely related, and often confused, structural analogs.

As a senior application scientist, my experience has shown that a successful synthesis is not merely the result of a well-designed reaction, but begins with the rigorous qualification of its foundational components. This guide is structured to walk researchers and drug development professionals through the critical steps of identifying the correct molecule, vetting potential suppliers, interpreting quality control documents, and ensuring the safe handling of these valuable reagents.

Chapter 1: The Nomenclature Dilemma: Identifying the Correct Carbamate

A primary challenge in sourcing this specific carbamate is a prevalent ambiguity in chemical catalogs and databases. The name "tert-butyl N-(2-hydroxyethoxy)carbamate" implies a specific structure: a Boc-protected aminooxy ethanol (Boc-NH-O-CH2CH2OH). However, searches for this compound often lead to several structurally distinct molecules. It is critical for the researcher to verify the exact structure and corresponding CAS number before procurement.

The most common and often mislabeled compounds in this family include:

Common NameStructureCAS NumberKey Differentiator
tert-Butyl N-(2-hydroxyethyl)carbamate Boc-NH-CH₂CH₂-OH26690-80-2Direct N-C bond; no ether linkage. Often called N-Boc-ethanolamine.[1][2][3][4]
tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate Boc-NH-CH₂CH₂-O-CH₂CH₂-OH139115-91-6A PEGylated analog with a two-carbon spacer between the nitrogen and the ether oxygen.[5]
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate Boc-NH-(CH₂CH₂O)₂-CH₂CH₂-OH139115-92-7A longer PEGylated analog.[6][7][8]

This guide will focus on the most widely available and frequently cited of these, tert-Butyl N-(2-hydroxyethyl)carbamate (CAS: 26690-80-2) , as a representative molecule for establishing a robust supplier qualification workflow. The principles outlined, however, are directly applicable to the procurement of its PEGylated cousins.

Chapter 2: The Supplier Landscape and Qualification Protocol

Once the correct chemical identity and CAS number are confirmed, the next step is to identify and qualify a reliable supplier. Suppliers can range from large, multinational catalog companies to specialized custom synthesis labs.

Identifying Potential Suppliers

A search for CAS number 26690-80-2 reveals a number of potential suppliers. The following table provides a non-exhaustive list of vendors who list this product.

SupplierNoted ForLink
Sigma-Aldrich (Merck) Broad catalog, extensive documentation, multiple grades.
Thermo Scientific (Fisher Scientific) Strong presence in research chemicals, good availability.[9][10]
BLD Pharm Competitive pricing, online ordering focus.[3]
ChemicalBook Aggregator platform with multiple listed manufacturers.[2][4]
Matrix Fine Chemicals Supplier of building blocks and intermediates.[1]
A Field-Proven Supplier Qualification Workflow

Choosing a supplier should not be based on price alone. A systematic qualification process is essential to mitigate risks to your research timeline and budget. The following workflow is a self-validating system designed to ensure transparency and quality.

G Supplier Qualification Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Final Selection & Procurement Start Identify Target Compound (CAS: 26690-80-2) FindSuppliers Identify 3-5 Potential Suppliers (Online Catalogs, Databases) Start->FindSuppliers RequestDocs Request Key Documents: - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) FindSuppliers->RequestDocs ReviewCoA Scrutinize CoA for Critical Parameters (Purity, ID Tests, Impurities) RequestDocs->ReviewCoA ReviewSDS Review SDS for Handling & Storage Requirements RequestDocs->ReviewSDS ContactSupport Contact Technical Support with Specific Questions (Optional) ReviewCoA->ContactSupport Compare Compare Suppliers (Quality, Lead Time, Cost, Support) ReviewCoA->Compare ReviewSDS->Compare ContactSupport->Compare Select Select Primary Supplier Compare->Select Purchase Place Initial Order (Small/Evaluation Quantity) Select->Purchase QC Perform In-House QC on Receipt Purchase->QC

Caption: A systematic workflow for qualifying chemical suppliers.

Chapter 3: Decoding the Certificate of Analysis (CoA)

The Certificate of Analysis (CoA) is the single most important document for verifying the quality of a specific batch of a chemical. It is a formal report from the supplier's quality control department that provides the actual test results for the lot you are purchasing.

A comprehensive CoA for a research-grade chemical like tert-butyl N-(2-hydroxyethyl)carbamate should include the following analytical tests:

Analytical TestPurposeWhat to Look For
Identity (¹H NMR, FTIR) Confirms the molecular structure is correct.The proton NMR should show characteristic peaks for the t-butyl group (~1.4 ppm, 9H), the two methylene groups, and the NH and OH protons. The FTIR should show characteristic C=O and N-H stretches.
Purity (HPLC or GC) Quantifies the percentage of the desired compound.A purity of ≥95% is typical for research-grade reagents. Look for a clean chromatogram with a major peak and minimal impurities.[10]
Appearance A simple physical check.Should match the description (e.g., "Clear, light yellow viscous liquid").[4]
Residual Solvents (GC-HS) Identifies and quantifies any solvents left from synthesis/purification.Important for applications where specific solvents (e.g., benzene) are prohibited.
Water Content (Karl Fischer) Measures the amount of water present.High water content can interfere with moisture-sensitive reactions.
Elemental Analysis Confirms the elemental composition (C, H, N).The measured percentages should be within ±0.4% of the theoretical values.

Chapter 4: Experimental Protocol: In-House Quality Verification

Trust, but verify. Upon receiving a new chemical, especially from a new supplier or for a critical step in drug development, performing a simple, in-house quality control check is a prudent investment. A proton NMR is one of the most effective methods for this verification.

Protocol: ¹H NMR Identity and Purity Check

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the supplied tert-butyl N-(2-hydroxyethyl)carbamate into a clean NMR tube.

  • Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is compatible with the compound and will not obscure key peaks.

  • Dissolution: Gently agitate the tube until the sample is fully dissolved.

  • Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis:

    • Identity Confirmation: Compare the acquired spectrum to a reference spectrum or predicted chemical shifts. Key signals to verify for CAS 26690-80-2 in CDCl₃ are:

      • ~1.45 ppm (singlet, 9H, C(CH₃)₃)

      • ~3.25 ppm (quartet, 2H, NH-CH₂)

      • ~3.70 ppm (triplet, 2H, CH₂-OH)

      • A broad singlet for the NH proton (~5.0 ppm) and a triplet for the OH proton (can vary with concentration).

    • Purity Estimation: Integrate all peaks. The area of the main compound peaks should represent >95% of the total integration area (excluding the solvent peak and known impurities like water). Look for unexpected signals that may indicate significant organic impurities.

Chapter 5: Safe Handling and Storage

Carbamate compounds require careful handling. The Safety Data Sheet (SDS) is the primary source for detailed safety information. For tert-butyl N-(2-hydroxyethyl)carbamate (CAS 26690-80-2), the following hazards are commonly listed:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation/damage.[11][12]

  • May cause respiratory irritation.[11][12]

Best Practices for Handling & Storage:

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses or goggles, and a lab coat.[11]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood, especially when transferring or weighing the material.

  • Storage: Keep the container tightly sealed in a dry, cool place away from direct sunlight.[2][4] Room temperature storage is generally acceptable.

  • Disposal: Dispose of waste according to local, state, and federal regulations. Treat all contaminated materials as hazardous waste.

By implementing this comprehensive approach—from resolving nomenclature ambiguity to performing in-house QC and adhering to strict safety protocols—researchers can ensure the integrity of their starting materials, fostering reproducible results and accelerating the path of drug discovery.

References

  • Matrix Fine Chemicals. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE | CAS 26690-80-2. [Link]

  • Pharmaffiliates. CAS No : 1807503-86-1 | Product Name : tert-butyl (2-(2-hydroxyethoxy)ethoxy)carbamate. [Link]

  • PubChem. Tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate. [Link]

  • DC Fine Chemicals. Safety Data Sheet - tert-Butyl(N-2-hydroxyethyl)carbamate. [Link]

  • Home Sunshine Pharma. 2-[2-(2-t-Boc-aminoethoxy]ethoxy]ethanol CAS 139115-92-7. [Link]

  • PubChem. tert-butyl N-(2-hydroxyethyl)carbamate. [Link]

Sources

Methodological & Application

Application Note: Synthesis and Application of Aldehyde-Reactive Probes Using Boc-Aminooxyethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Chemoselective Oxime Ligation

In the intricate world of biological chemistry and drug development, the ability to selectively tag and modify biomolecules is paramount. Among the arsenal of bioorthogonal "click" chemistries, the reaction between an aminooxy group and an aldehyde or ketone to form a stable oxime bond stands out for its exceptional chemoselectivity and biocompatibility.[1] This ligation proceeds under mild, aqueous conditions, making it ideal for the modification of sensitive biological macromolecules such as proteins, glycoproteins, and nucleic acids.[1][2]

The aminooxy moiety (R-O-NH₂) is a powerful nucleophile that specifically targets the electrophilic carbonyl carbon of aldehydes and ketones.[2] However, its high reactivity necessitates a protection strategy during the synthesis of complex probes to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose, offering robust protection under various synthetic conditions while being readily removable under mild acidic conditions.[3][4]

This comprehensive guide provides detailed protocols for the synthesis of aldehyde-reactive probes utilizing Boc-aminooxyethanol as a key building block. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and showcase the utility of these probes in various research applications.

PART 1: Synthesis of an Amine-Reactive Boc-Protected Aminooxy Probe

A common strategy for creating versatile aldehyde-reactive probes is to first synthesize a Boc-protected aminooxy compound that can be easily conjugated to other molecules of interest (e.g., fluorophores, biotin, or drug molecules) via an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester. This section details the synthesis of N-Boc-aminooxyacetic acid and its subsequent activation to an NHS ester.

Materials and Reagents
Reagent/MaterialGradeSupplier
Boc-aminooxyethanol≥97%Commercially Available
Jones Reagent (CrO₃ in H₂SO₄)ACS GradeCommercially Available
AcetoneACS GradeCommercially Available
Diethyl etherAnhydrousCommercially Available
N-Hydroxysuccinimide (NHS)≥98%Commercially Available
Dicyclohexylcarbodiimide (DCC)≥99%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Sodium sulfate (Na₂SO₄)AnhydrousCommercially Available
Trifluoroacetic acid (TFA)Reagent GradeCommercially Available
Protocol 1: Synthesis of N-Boc-Aminooxyacetic Acid

This protocol describes the oxidation of Boc-aminooxyethanol to the corresponding carboxylic acid.

  • Dissolution: Dissolve Boc-aminooxyethanol (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer. Place the flask in an ice bath to cool the solution to 0 °C.

  • Oxidation: Slowly add Jones reagent dropwise to the stirred solution. The reaction is exothermic and the color will change from orange to green. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding isopropanol until the orange color disappears completely.

  • Extraction: Remove the acetone under reduced pressure. To the aqueous residue, add water and extract the product with diethyl ether (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-aminooxyacetic acid as a white solid.

Protocol 2: Synthesis of N-Boc-Aminooxyacetic Acid NHS Ester

This protocol details the activation of the carboxylic acid to an NHS ester, rendering it reactive towards primary amines.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-aminooxyacetic acid (1 equivalent) and N-Hydroxysuccinimide (NHS) (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Coupling: Cool the solution to 0 °C in an ice bath and add Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) portion-wise. A white precipitate of dicyclohexylurea (DCU) will form.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Purification: Filter off the DCU precipitate and wash with cold DCM. Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the N-Boc-aminooxyacetic acid NHS ester.

PART 2: Deprotection and Ligation to Aldehydes

The crucial step in utilizing these probes is the efficient removal of the Boc protecting group to unveil the reactive aminooxy functionality, which can then readily react with an aldehyde-containing target.

The Chemistry of Boc Deprotection and Oxime Ligation

The Boc group is labile to acidic conditions.[5] Trifluoroacetic acid (TFA) is commonly used for its quantitative and clean removal.[6] The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the elimination of the stable tert-butyl cation and the release of carbon dioxide, yielding the free aminooxy group.[6]

Once deprotected, the aminooxy group (H₂N-O-) reacts with an aldehyde (R-CHO) to form a stable oxime (R-CH=N-O-).[1] This reaction is highly efficient in aqueous buffers at a slightly acidic to neutral pH. The rate of oxime ligation can be significantly enhanced by the addition of a nucleophilic catalyst, such as aniline.[1][2]

Workflow for Probe Synthesis and Ligation

G cluster_synthesis PART 1: Probe Synthesis cluster_conjugation PART 2: Probe Functionalization cluster_application PART 3: Application Boc_Aminooxyethanol Boc-Aminooxyethanol Boc_AOA N-Boc-Aminooxyacetic Acid Boc_Aminooxyethanol->Boc_AOA Oxidation (Jones Reagent) Boc_AOA_NHS N-Boc-Aminooxyacetic Acid NHS Ester Boc_AOA->Boc_AOA_NHS Activation (DCC, NHS) Boc_Probe Boc-Protected Probe Boc_AOA_NHS->Boc_Probe Amine Coupling Amine_Molecule Amine-containing Molecule (e.g., Fluorophore, Biotin) Amine_Molecule->Boc_Probe Deprotected_Probe Aminooxy-Probe Boc_Probe->Deprotected_Probe Boc Deprotection (TFA) Labeled_Target Oxime-linked Conjugate Deprotected_Probe->Labeled_Target Oxime Ligation Aldehyde_Target Aldehyde-containing Biomolecule Aldehyde_Target->Labeled_Target

Figure 1: General workflow for the synthesis and application of aldehyde-reactive probes.

Protocol 3: Boc Deprotection of the Aminooxy Probe

This protocol describes the removal of the Boc group to generate the active aldehyde-reactive probe.

  • Dissolution: Dissolve the Boc-protected aminooxy probe in a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[5][6]

  • Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC or mass spectrometry.

  • Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[3]

  • Neutralization (Optional but Recommended): For sensitive applications, dissolve the residue in a minimal amount of DCM and carefully wash with a saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.[3] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected aminooxy probe.

Protocol 4: General Procedure for Oxime Ligation

This protocol provides a general method for labeling aldehyde-containing molecules with the deprotected aminooxy probe.

  • Preparation of Target Molecule: Prepare the aldehyde-containing biomolecule in an appropriate aqueous buffer (e.g., PBS or acetate buffer, pH 5.5-7).[7] Aldehydes can be introduced into glycoproteins by periodate oxidation of vicinal diols.[7][8]

  • Ligation Reaction: Add the deprotected aminooxy probe (typically 10-50 molar equivalents relative to the target molecule) to the solution of the aldehyde-containing biomolecule.

  • Catalysis (Optional but Recommended): For enhanced reaction rates, add aniline to a final concentration of 10-100 mM.[1][2]

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C, protected from light if using a fluorescent probe.

  • Purification: Purify the labeled biomolecule from excess probe and catalyst using appropriate methods such as size exclusion chromatography, dialysis, or HPLC.[2][9]

PART 3: Applications and Field-Proven Insights

The versatility of aldehyde-reactive probes synthesized from Boc-aminooxyethanol has led to their widespread use in various fields of research.

Application 1: Proteomic Profiling of Carbonylated Proteins

Protein carbonylation, the introduction of aldehyde or ketone groups into protein side chains, is a hallmark of oxidative stress and is implicated in numerous diseases.[10] Aminooxy-containing probes, often tagged with biotin, are invaluable tools for the detection and enrichment of these modified proteins.[11]

Workflow for Carbonyl Proteomics

G Proteome Protein Lysate Labeled_Proteins Biotin-Labeled Carbonylated Proteins Proteome->Labeled_Proteins Oxime Ligation Biotin_Probe Aminooxy-Biotin Probe Biotin_Probe->Labeled_Proteins Avidin_Beads Streptavidin-Agarose Beads Labeled_Proteins->Avidin_Beads Affinity Capture Enriched_Proteins Enriched Labeled Proteins Avidin_Beads->Enriched_Proteins Elution MS_Analysis LC-MS/MS Analysis Enriched_Proteins->MS_Analysis Tryptic Digestion

Figure 2: Workflow for the enrichment and identification of carbonylated proteins.

High-Level Protocol for Carbonyl Enrichment
  • Labeling: Incubate the protein lysate with an aminooxy-biotin probe to label carbonylated proteins.

  • Enrichment: Capture the biotin-labeled proteins using streptavidin-functionalized beads.[11]

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the captured proteins and identify them using mass spectrometry-based proteomics.[12]

Application 2: Site-Specific Antibody-Drug Conjugation (ADC)

Antibody-drug conjugates (ADCs) are a powerful class of therapeutics. Creating homogeneous ADCs with a defined drug-to-antibody ratio (DAR) is a significant challenge. By oxidizing the carbohydrate moieties in the Fc region of an antibody to generate aldehydes, aminooxy-functionalized drug molecules can be precisely attached, leading to more uniform and potentially more effective ADCs.[7]

Quantitative Data Summary
Reaction StepTypical YieldPurityKey Parameters
Synthesis of N-Boc-Aminooxyacetic Acid70-85%>95% after purificationControlled addition of Jones reagent at 0 °C
Synthesis of NHS Ester80-90%>98% after purificationAnhydrous conditions, efficient removal of DCU
Boc Deprotection>95% (quantitative)Crude, used directlyTFA concentration, reaction time
Oxime LigationVariable (target dependent)>90% after purificationpH, catalyst (aniline), excess of probe

Conclusion

The use of Boc-aminooxyethanol as a precursor for aldehyde-reactive probes offers a robust and versatile platform for the chemoselective modification of biomolecules. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and apply these powerful tools in their own investigations. The inherent stability of the Boc-protected intermediate, coupled with the highly specific and efficient nature of the subsequent oxime ligation, ensures the broad applicability of this chemistry in fields ranging from fundamental biology to therapeutic development.

References

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]

  • Sang, Z., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(64), 8963-8966. [Link]

  • Jadhav, A. M., et al. (2022). Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. Organic Letters, 24(25), 4625–4630. [Link]

  • Interchim. (n.d.). Amino-Oxy reagents, for conjugation with aldehydes and cetones. Interchim. [Link]

  • Jadhav, A. M., et al. (2022). Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. ACS Publications. [Link]

  • Ovaa, H. (2007). Activity-based probes as a tool for functional proteomic analysis of proteases. Ovid. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Chavez, J., et al. (2010). PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY. Methods in Enzymology, 473, 305–330. [Link]

  • Maier, C. S., et al. (2010). Protein adducts of aldehydic lipid peroxidation products identification and characterization of protein adducts using an aldehyde/keto-reactive probe in combination with mass spectrometry. PubMed. [Link]

  • Chavez, J. D., et al. (2016). Label-Free Proteomics Assisted by Affinity Enrichment for Elucidating the Chemical Reactivity of the Liver Mitochondrial Proteome toward Adduction by the Lipid Electrophile 4-hydroxy-2-nonenal (HNE). Frontiers in Chemistry, 4, 7. [Link]

  • J&K Scientific LLC. (2021). BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • Madian, A. G., & Regnier, F. E. (2010). Using Redox Proteomics to Gain New Insights into Neurodegenerative Disease and Protein Modification. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). BOC Deprotection. ACS GCI Pharmaceutical Roundtable. [Link]

  • Sarris, A. J. (2012). Aminooxy reagents for synthesis and analysis : expanding the role of oximation. SciSpace. [Link]

  • Jeong, Y., et al. (2023). Tailored chemical reactivity probes for systemic imaging of aldehydes in fibroproliferative diseases. bioRxiv. [Link]

  • Ghosh, S., et al. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. RSC Publishing. [Link]

  • Pye, C. R., et al. (2023). Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control. MDPI. [Link]

  • Yang, J. W., et al. (2007). Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines. Nature Protocols, 2(7), 1727-1734. [Link]

  • Moree, W. J., et al. (2013). Targeting reactive carbonyls for identifying natural products and their biosynthetic origins. Nature Chemistry, 5(5), 416–422. [Link]

  • LibreTexts. (2014). 12.9: Reactions of Aldehydes and Ketones with Alcohols. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Reductive BOC-Amination of Aldehydes. ResearchGate. [Link]

  • Sutton, P. W., & Whittall, J. (2012). Enzymatic reactions towards aldehydes: An overview. Advanced Synthesis & Catalysis, 354(6), 971–1000. [Link]

Sources

Application Notes & Protocols: Mastering Oxime Ligation with Deprotected Aminooxy Ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Precision in Bioconjugation

Oxime ligation stands as a cornerstone of chemoselective and bioorthogonal chemistry, enabling the precise covalent linkage of molecules under mild, aqueous conditions.[1][2] This reaction, which forms a highly stable oxime bond from the condensation of an aminooxy group with an aldehyde or ketone, has become an indispensable tool in drug development, proteomics, and materials science.[2][3][4] The resulting C=N-O linkage is significantly more stable than corresponding imine or hydrazone bonds, particularly against hydrolysis at physiological pH, making it ideal for creating robust bioconjugates.[5][6]

This guide focuses on the practical application of deprotected aminooxy ethanol, a small, hydrophilic, and synthetically accessible aminooxy component. Its use is particularly advantageous for introducing minimal linkers or modifying biomolecules where maintaining solubility and minimizing steric hindrance is paramount. As the deprotected aminooxy group is highly nucleophilic and can react with ambient carbonyl compounds, handling and reaction setup require careful consideration.[7][8] Herein, we provide an in-depth exploration of the reaction mechanism, critical parameters, and field-proven protocols to empower researchers to successfully implement oxime ligation with deprotected aminooxy ethanol.

Core Principles: Understanding the "Why" Behind the Reaction

The formation of an oxime is a condensation reaction that proceeds via the nucleophilic attack of the aminooxy nitrogen on the electrophilic carbonyl carbon, followed by dehydration of the resulting carbinolamine intermediate.[2] The reaction's efficiency is governed by a delicate balance of factors, most notably pH and the presence of a suitable catalyst.

The pH-Rate Profile: A Tale of Two Reactants

The rate of uncatalyzed oxime ligation exhibits a distinct pH dependency, with an optimal range typically between pH 4 and 5.[2][9][10] This is the result of a necessary compromise:

  • Acidic Conditions (low pH): The carbonyl group of the aldehyde or ketone requires protonation to increase its electrophilicity and accelerate the initial nucleophilic attack.

  • Nucleophilicity (higher pH): The aminooxy group must be in its unprotonated, nucleophilic state to initiate the reaction. The pKa of hydroxylamines is around 4, meaning that at pH values significantly below this, the nucleophile is rendered unreactive.[11]

While a pH of ~4.5 is optimal for the chemical reaction, these acidic conditions can be detrimental to the structure and function of many biomolecules, such as proteins and antibodies.[12][13] This limitation necessitates performing the reaction at or near physiological pH (pH 7.0-7.4), where the uncatalyzed reaction is often impractically slow.

Nucleophilic Catalysis: Accelerating Ligation at Neutral pH

To overcome the slow reaction kinetics at neutral pH, nucleophilic catalysts, most notably aniline and its derivatives, are employed. These catalysts dramatically accelerate the reaction, with some aniline derivatives providing rate enhancements of over 100-fold compared to the uncatalyzed reaction.

The catalytic mechanism proceeds through a lower-energy pathway:

  • Schiff Base Formation: The aniline catalyst first reacts with the carbonyl compound to form a highly reactive protonated Schiff base (an iminium ion). This intermediate is substantially more electrophilic than the starting carbonyl group.[2][9]

  • Transimination: The aminooxy ethanol, a more potent α-effect nucleophile, rapidly attacks the reactive Schiff base intermediate.

  • Catalyst Regeneration: The resulting tetrahedral intermediate collapses, expelling the aniline catalyst and forming the stable oxime product.[2]

This catalytic cycle allows the reaction to proceed efficiently at neutral pH, making it highly suitable for bioconjugation applications.[9]

Aniline-Catalyzed Oxime Ligation Aniline-Catalyzed Oxime Ligation Mechanism R1COR2 Aldehyde/Ketone (R-CHO) SchiffBase Protonated Schiff Base (More Electrophilic) R1COR2->SchiffBase + Aniline - H₂O Aniline Aniline (Catalyst) Aniline->SchiffBase Aminooxy Aminooxy Ethanol (H₂N-O-R') Tetrahedral Tetrahedral Intermediate Aminooxy->Tetrahedral SchiffBase->Tetrahedral + Aminooxy Ethanol Oxime Stable Oxime Product Tetrahedral->Oxime - Aniline Aniline_regen Aniline (Regenerated) Tetrahedral->Aniline_regen

Caption: Aniline-catalyzed oxime ligation pathway.

Critical Reaction Parameters for Aminooxy Ethanol

Optimizing the reaction requires careful control over several key parameters.

ParameterOptimal Range/ConditionRationale & Expert Insights
pH Catalyzed: 6.5 - 7.5Uncatalyzed: 4.0 - 5.0For biomolecule stability, catalyzed reactions at neutral pH are strongly preferred.[9] Acetate buffer (pH 4-5) is common for uncatalyzed reactions, while phosphate buffer (e.g., PBS) is standard for catalyzed ligations at neutral pH.[5][14]
Catalyst 2-25 mM Aniline or derivativesAniline is effective but has limited aqueous solubility (~100 mM).[15] p-Phenylenediamine (PPD) and m-phenylenediamine (mPDA) are more soluble and significantly more efficient catalysts, allowing for faster reactions at lower concentrations (2-10 mM is often sufficient).[12][13][15] Prepare concentrated stock solutions of catalysts in an organic solvent like DMSO or directly in the reaction buffer.[9]
Reactants Aldehydes react faster than ketones. Aromatic aldehydes are highly reactive.[10]The electrophilicity of the carbonyl group is key. Aldehydes are sterically more accessible and electronically more reactive than ketones. For challenging ligations, using an excess of the less valuable binding partner (often the small molecule, aminooxy ethanol) can drive the reaction to completion. A 5- to 10-fold molar excess is a good starting point.[4]
Solvent Aqueous buffer (Phosphate, Acetate). Co-solvents (DMF, DMSO) can be used.While the reaction is designed for aqueous media, adding organic co-solvents can enhance the solubility of hydrophobic substrates and catalysts, potentially accelerating the reaction.[16][17] However, ensure the final concentration of organic solvent is compatible with the stability of any biomolecules involved.
Temperature Room Temperature (20-25°C) or 37°CMost ligations proceed efficiently at room temperature.[18] For particularly slow reactions or when using less efficient catalysts, incubating at 37°C can increase the reaction rate.[4][7]

Experimental Protocols

The following protocols provide a robust starting point for researchers. Always perform a small-scale trial to optimize conditions for your specific substrates before committing to a large-scale reaction.

Protocol 1: Aniline-Catalyzed Ligation at Neutral pH (Bioconjugation)

This protocol is designed for the conjugation of aminooxy ethanol to an aldehyde-functionalized protein or other biomolecule under physiological conditions.

Materials:

  • Aldehyde-functionalized biomolecule (e.g., protein)

  • Aminooxy ethanol hydrochloride

  • Phosphate-Buffered Saline (PBS), 1X, pH 7.4

  • Aniline or p-Phenylenediamine (PPD)

  • Dimethyl sulfoxide (DMSO) for catalyst stock (optional)

  • Reaction tubes (e.g., microcentrifuge tubes)

  • Analytical instrument for monitoring (e.g., RP-HPLC, LC-MS)

  • Purification system (e.g., SEC, affinity chromatography)

Procedure:

  • Reagent Preparation:

    • Biomolecule Solution: Prepare a solution of your aldehyde-functionalized biomolecule in 1X PBS (pH 7.4) to a desired final concentration (e.g., 1-10 µM).[4]

    • Aminooxy Ethanol Solution: Prepare a stock solution of aminooxy ethanol hydrochloride in 1X PBS. Neutralize carefully with NaOH if necessary to ensure the final reaction pH remains at 7.4. A 10-100 mM stock solution is typical.

    • Catalyst Stock Solution: Prepare a concentrated stock solution of the catalyst. For example, create a 1 M aniline solution in DMSO or a 100 mM p-Phenylenediamine solution in 1X PBS.[4][9] Safety Note: Aniline and its derivatives are toxic. Handle with appropriate personal protective equipment.

  • Reaction Setup:

    • In a reaction tube, combine the biomolecule solution and the aminooxy ethanol solution. Add the aminooxy ethanol to achieve a final concentration that is in molar excess (e.g., 5- to 50-fold) over the biomolecule.

    • Initiate the reaction by adding the catalyst stock solution to the desired final concentration (e.g., 10 mM PPD or 50-100 mM aniline).

    • Gently mix the reaction and incubate at room temperature or 37°C.

  • Reaction Monitoring:

    • Monitor the reaction progress by taking aliquots at various time points (e.g., 1h, 4h, 12h, 24h).

    • Analyze the aliquots using an appropriate technique. For proteins, LC-MS can be used to observe the mass shift corresponding to the addition of the aminooxy ethanol moiety. For smaller molecules, RP-HPLC is effective for separating product from starting materials.

  • Purification:

    • Once the reaction has reached completion (or the desired conversion), purify the conjugate to remove excess aminooxy ethanol and catalyst.

    • For protein conjugates, size-exclusion chromatography (SEC) or affinity chromatography are common methods.[4] For small molecule products, purification can be achieved by preparative RP-HPLC.[18]

Protocol 2: Uncatalyzed Ligation at Acidic pH

This protocol is suitable for substrates that are stable under mildly acidic conditions.

Materials:

  • Aldehyde or ketone-containing molecule

  • Aminooxy ethanol hydrochloride

  • Sodium Acetate Buffer (100 mM, pH 4.5)

  • Methanol or Ethanol (optional, as co-solvent)

Procedure:

  • Reagent Preparation:

    • Dissolve the carbonyl-containing molecule in the pH 4.5 acetate buffer. If solubility is an issue, a minimal amount of a water-miscible organic solvent like ethanol can be added.

    • Dissolve the aminooxy ethanol hydrochloride directly in the same buffer.

  • Reaction Setup:

    • Combine the solutions in a reaction vessel. A slight molar excess (1.2 to 2 equivalents) of aminooxy ethanol is typically sufficient.

    • Stir the reaction at room temperature.

  • Monitoring and Purification:

    • Monitor the reaction by Thin Layer Chromatography (TLC) or RP-HPLC.[4]

    • Upon completion, the product can be extracted using an organic solvent (e.g., ethyl acetate) if it is sufficiently non-polar.[4] Alternatively, the product can be purified via column chromatography or preparative RP-HPLC.

Troubleshooting Common Issues
IssuePossible Cause(s)Recommended Solution(s)
Slow or Incomplete Reaction 1. Low catalyst concentration.2. Suboptimal pH.3. Low reactant concentration.4. Sterically hindered carbonyl group.1. Increase catalyst concentration. Consider switching to a more efficient catalyst like p-phenylenediamine.[9][12]2. Verify the final pH of the reaction mixture is within the optimal range (6.5-7.5 for catalyzed, 4-5 for uncatalyzed).3. Increase the concentration of one or both reactants, or use a larger excess of aminooxy ethanol.4. Increase reaction time and/or temperature (to 37°C).
Side Reactions / Low Yield 1. Biomolecule instability at acidic pH.2. Catalyst reacting with the biomolecule.1. Switch to a catalyzed reaction at neutral pH.2. While rare, ensure no other reactive groups on the biomolecule could interact with aniline. If suspected, purify the product thoroughly.
Precipitation Poor solubility of substrate or catalyst.Add a water-miscible organic co-solvent (e.g., up to 20% DMSO or DMF). Ensure the co-solvent is compatible with all components.[17]

Visualization of the Experimental Workflow

The following diagram outlines a typical workflow for a catalyzed bioconjugation experiment.

Caption: General workflow for catalyzed oxime ligation.

Conclusion

Oxime ligation with deprotected aminooxy ethanol is a powerful and versatile strategy for molecular assembly and bioconjugation. By understanding the core principles of the reaction mechanism—particularly the roles of pH and nucleophilic catalysis—researchers can effectively harness this chemistry. The use of aniline-based catalysts, especially highly efficient derivatives like p-phenylenediamine, enables robust and rapid bond formation under biocompatible neutral pH conditions. The protocols and troubleshooting guide provided here offer a solid foundation for applying this technique to a wide array of scientific challenges, from developing novel antibody-drug conjugates to creating precisely modified biomaterials.

References

  • BenchChem. (2025). Oxime vs.
  • Dirksen, A., et al. (n.d.). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.
  • BenchChem. (2025). Aniline as a Catalyst for Oxime Bond Formation: A Technical Support Center. BenchChem.
  • Crisalli, P., & Kool, E. T. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.
  • Crisalli, P., & Kool, E. T. (2014).
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.
  • Chalker, J. M., et al. (n.d.).
  • Al-Zoubi, M. S., et al. (2025). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation.
  • Kölmel, D. K., & Kool, E. T. (n.d.).
  • Ollivier, N., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups.
  • St-Gelais, M., et al. (2026). Toward Precision Bioconjugation: Chemical Strategies for Site-Selective Cysteine Conjugation.
  • Hermanson, G. T. (n.d.). Chemoselective Ligation: Bioorthogonal Reagents.
  • Devaraj, N. K., & Schepartz, A. (n.d.).
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH.
  • Baumann, A. L., & Hackenberger, C. P. R. (n.d.).
  • Zhang, X. Z., et al. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). The Mechanism of Oxime Ligation with Aminooxy Linkers: An In-depth Technical Guide. BenchChem.
  • Glen Research. (n.d.).
  • Rashidian, M., et al. (2014). New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH.
  • Ruiz, D. A., et al. (2023). Oxime metathesis: tuneable and versatile chemistry for dynamic networks. RSC Publishing.
  • Zhang, X. Z., et al. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide-Protein Interactions.
  • Jiang, X., et al. (n.d.). Applications and Limitations of Oxime-Linked “Split PROTACs”. PMC.
  • Burke, T. R., et al. (n.d.).
  • Toniolo, G., et al. (2023).
  • Ollivier, N., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups.
  • Chen, Y. C., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
  • Chen, Y. C., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. u:scholar.
  • Pathak, T., et al. (2022).
  • Kulkarni, C., et al. (2014). Native Chemical Ligation: A Boon to Peptide Chemistry. MDPI.
  • Al-Zoubi, M. S., et al. (n.d.).
  • Chen, Y. C., et al. (n.d.).
  • Toniolo, G., et al. (2023). Oxime and thiazolidine chemoselective ligation reactions: a green method for cotton functionalization.

Sources

Troubleshooting & Optimization

solving solubility issues of Boc-aminooxyethanol in water

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-aminooxyethanol (CAS: 80272-29-5) presents a classic solubility paradox: it contains a hydrophilic hydroxyl tail but is dominated by the lipophilic tert-butyloxycarbonyl (Boc) protecting group.[1]

Critical Warning: Unlike standard amines, the aminooxy nitrogen (-O-NH-) is NOT basic .[1] Adding acid (HCl/TFA) will not improve solubility via salt formation; instead, it will strip the Boc group, destroying your reagent. This guide details the correct solubilization strategies using co-solvents and supramolecular carriers.

Part 1: The Solubility Matrix (Standard Protocols)

The "Golden Rule" for this compound is Organic First, Aqueous Second . Attempting to dissolve the neat solid directly into water will result in "oiling out"—forming a sticky, hydrophobic gum that is nearly impossible to redissolve.

Method A: The Co-Solvent Approach (For Chemical Reactivity)

Best for: Bioconjugation reactions, chemical synthesis, and non-sensitive assays.

The Protocol:

  • Preparation of Stock: Dissolve the solid Boc-aminooxyethanol in DMSO (Dimethyl sulfoxide) or DMF to a concentration of 50–100 mM .

    • Note: The solution should be clear and colorless. If cloudy, sonicate for 30 seconds.

  • The "Reverse Addition" Technique:

    • Prepare your aqueous buffer (PBS or HEPES, pH 7.0–7.5).

    • While vortexing the buffer rapidly, add the organic stock dropwise .

    • Limit: Keep final organic solvent concentration < 10% (v/v) to prevent precipitation.

Method B: The Biocompatible Approach (For Cell-Based Assays)

Best for: Live-cell imaging, metabolic labeling, where DMSO toxicity is a concern.[1]

The Protocol:

  • Surfactant Assist: Pre-dissolve the compound in a minimal volume of Ethanol containing 10% Tween-80 .[1]

  • Dilution: Dilute this mixture into warm culture media (37°C). The Tween-80 forms micelles that sequester the hydrophobic Boc group, keeping the linker in solution.

Part 2: Visualization of Workflows

Figure 1: Solubilization Decision Tree

Caption: Logical workflow for selecting the correct solubilization method based on downstream application.

Solubility_Workflow Start Start: Solid Boc-Aminooxyethanol App_Type Application Type? Start->App_Type Chem_Syn Chemical Synthesis (Click Chem/Conjugation) App_Type->Chem_Syn Robust System Bio_Assay Biological Assay (Cells/Enzymes) App_Type->Bio_Assay Sensitive System Method_A Method A: DMSO/DMF Stock Chem_Syn->Method_A Method_B Method B: Tween-80 / Cyclodextrin Bio_Assay->Method_B Precip Check for Precipitation Method_A->Precip Method_B->Precip Precip->Method_B Cloudy? Switch Method Success Ready for Use Precip->Success Clear Solution

Part 3: Advanced Formulation (The "Pro" Tip)

If your experiment cannot tolerate organic solvents or surfactants, use Beta-Cyclodextrin (β-CD) .[1]

  • The Science: The tert-butyl group of the Boc moiety fits perfectly inside the hydrophobic cavity of β-CD (Host-Guest Chemistry).[1]

  • Protocol:

    • Prepare a 10 mM aqueous solution of β-Cyclodextrin (or Hydroxypropyl-β-CD for higher solubility).

    • Add solid Boc-aminooxyethanol directly to this solution.

    • Stir at 30°C for 2 hours . The solution will clarify as the inclusion complex forms.

    • Filter sterilize (0.22 µm).

Part 4: Stability & Troubleshooting

Stability Profile

The Boc-aminooxy linkage is sensitive to environmental extremes.[1]

ParameterSafe RangeDanger ZoneMechanism of Failure
pH 6.0 – 8.0 < 4.0Acidolysis: Removes Boc group.[1]
pH 6.0 – 8.0 > 11.0Base Hydrolysis: Degrades carbamate/ester.[1]
Temp 4°C – 25°C > 40°CThermal Decomposition: Decarboxylation.[1]
Figure 2: Stability Zones

Caption: Environmental constraints for maintaining structural integrity of the Boc-linker.

Stability_Map Center Boc-Aminooxyethanol Integrity Acid pH < 4.0 (RAPID DEGRADATION) Center->Acid Avoid HCl/TFA Neutral pH 6.0 - 8.0 (STABLE) Center->Neutral Target Range Base pH > 11.0 (SLOW HYDROLYSIS) Center->Base Avoid NaOH Heat Temp > 50°C (Decarboxylation) Center->Heat Keep Cool

Part 5: Frequently Asked Questions (FAQ)

Q1: I added 1N HCl to dissolve it, but it's still cloudy. Why? A: You likely degraded the compound. Unlike amines, the aminooxy group (


) is not basic  due to the electron-withdrawing oxygen atom adjacent to the nitrogen.[1] It does not form a soluble hydrochloride salt. Adding acid only initiates the removal of the Boc group [1].

Q2: Can I autoclave the stock solution? A: No. The combination of high heat (121°C) and moisture will cause rapid hydrolysis of the Boc carbamate and potential decomposition of the ether linkage. Always use sterile filtration (0.22 µm PVDF or PES membranes).

Q3: My solution turned yellow after a week at room temperature. A: This indicates oxidation or decomposition.[1] Aminooxy compounds are reactive nucleophiles (alpha-effect).[1] Store stock solutions at -20°C under nitrogen or argon to prevent oxidation.[1]

Q4: Is this compound compatible with aldehyde-containing buffers? A: Absolutely not. The aminooxy group reacts specifically with aldehydes and ketones to form oximes.[1] Avoid buffers containing formaldehyde or reducing sugars (like glucose) if the Boc group is to be removed in situ [2].

References

  • Greene, T.W., Wuts, P.G.M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed mechanisms of Boc acidolysis and stability).

  • BenchChem Technical Support. (2025). Stability of Boc-aminooxy Linkers and Bioconjugation Protocols. (Guidelines on aminooxy reactivity).

  • PubChem Compound Summary. (2025). Hydroxylamine and N-Boc Derivatives: Physical Properties. (pKa and solubility data).

  • Loftsson, T., et al. (2005). Cyclodextrins in Drug Delivery. Expert Opinion on Drug Delivery. (Principles of solubilizing hydrophobic moieties like t-butyl groups).

Sources

minimizing side reactions in oxime formation with aminooxy linkers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Advanced Application Support) Topic: Minimizing Side Reactions & Optimizing Kinetics in Oxime Formation

Core Directive & Mechanism

Welcome to the Advanced Bioconjugation Support Hub. You are likely here because your oxime ligation—while theoretically robust—is suffering from sluggish kinetics at neutral pH, unexpected adducts, or hydrolytic instability.

The Aminooxy-Ligation relies on the


-effect, where the adjacent electronegative oxygen atom increases the nucleophilicity of the nitrogen. However, at neutral pH (required for many proteins), the carbonyl electrophile is poorly activated, leading to slow reaction rates that allow side reactions (like oxidation or non-specific imine formation) to compete.
The Mechanistic Solution: Nucleophilic Catalysis

To minimize side reactions, we must outcompete them by accelerating the main pathway. We utilize aniline catalysis (or its superior derivative,


-phenylenediamine, pPDA).[1][2][3] The catalyst forms a highly reactive, protonated Schiff base intermediate with the carbonyl, which is then rapidly attacked by the aminooxy group (Transimination).[4]
Visualizing the Pathway

The following diagram illustrates the catalytic cycle and where side reactions typically intercept the workflow.

OximeMechanism Ketone Target Carbonyl (Aldehyde/Ketone) SchiffBase Activated Intermediate (Protonated Schiff Base) Ketone->SchiffBase + Catalyst (Fast Equilibrium) Side1 Side Rxn: Non-specific Imine Formation (Lysines) Ketone->Side1 Slow (No Catalyst) Aniline Catalyst (Aniline/pPDA) Aniline->SchiffBase Recycled Side2 Side Rxn: Catalyst Oxidation/Adducts Aniline->Side2 Oxidation (Air) SchiffBase->Aniline Oxime Final Product (Oxime Bond) SchiffBase->Oxime + Aminooxy (Transimination) Aminooxy Linker (R-O-NH2)

Figure 1: The catalytic cycle of oxime ligation. The catalyst (yellow) intercepts the carbonyl to form a highly electrophilic intermediate (blue), bypassing the slow direct attack and minimizing time for side reactions.

Troubleshooting Tickets (Q&A)

Ticket #001: Reaction Kinetics are Too Slow at Neutral pH

User Report: "I'm conjugating an aminooxy-PEG to a protein ketone at pH 7.4. After 24 hours, conversion is <30%. I cannot lower pH due to protein stability."

Root Cause: At pH 7.4, the concentration of the protonated carbonyl (the active electrophile) is negligible. Without protonation, the aminooxy group struggles to attack. Prolonged incubation leads to competing hydrolysis and non-specific binding.

Solution: Switch to pPDA Catalysis. While aniline is the standard catalyst,


-phenylenediamine (pPDA) is significantly more efficient at neutral pH due to its higher nucleophilicity and favorable equilibrium constant for Schiff base formation.

Protocol Adjustment:

  • Add Catalyst: Introduce 10–100 mM pPDA (p-phenylenediamine) to the reaction.

  • Concentration: Ensure the aminooxy linker is in 5–10x molar excess.

  • Data Comparison:

ParameterUncatalyzed (pH 7)Aniline (100 mM, pH 7)pPDA (10 mM, pH 7)
Relative Rate 1x~40x~120x
Time to Completion Days (Incomplete)12–24 Hours1–4 Hours
Side Reaction Risk High (Hydrolysis)ModerateLow (Fast Kinetics)

Expert Insight: pPDA allows you to use lower concentrations (10 mM vs 100 mM aniline) for faster rates, reducing the risk of catalyst toxicity or difficult removal downstream [1].

Ticket #002: "Dirty" Reaction / Unknown Adducts

User Report: "Mass spec shows the product peak +18 Da and +92 Da impurities. My protein also precipitated."

Root Cause Analysis:

  • +18 Da (Hydration): Likely unreacted ketone/aldehyde existing as a gem-diol or stable hemiaminal intermediate.

  • +92 Da (Aniline Adduct): Stable Schiff base formation between the catalyst (Aniline MW ~93) and the protein, which failed to undergo transimination.

  • Precipitation: Over-modification of surface lysines (non-specific imine formation) or hydrophobic aggregation caused by the linker.

Solution: Scavenging and pH Tuning.

Step-by-Step Fix:

  • Optimize pH: If possible, adjust pH to 4.5–5.0 . This is the "sweet spot" where the reaction is naturally faster, and the catalyst is less likely to form stable, irreversible adducts with the protein [2].

  • Quenching: Do not just stop the reaction. Add a carbonyl scavenger (e.g., excess hydroxylamine or methoxyamine) to react with any reversible imines (Schiff bases) formed on lysine residues, stripping them off and restoring the native protein surface.

  • Catalyst Removal: Use extensive diafiltration or size-exclusion chromatography (SEC). Aniline/pPDA binds hydrophobically; simple dialysis is often insufficient.

Ticket #003: Hydrolytic Instability (Product Reversion)

User Report: "I purified the oxime conjugate, but after storage at pH 5, I see free linker appearing."

Root Cause: Oxime formation is reversible.[4][5] While the equilibrium constant (


) heavily favors product formation, acid-catalyzed hydrolysis will occur over time, especially if the oxime is solvent-accessible [3].

Solution: Stabilization or Reduction. [5]

  • Option A (Thermodynamic): Store at pH 7.0–8.0 and freeze. Oxime hydrolysis is acid-catalyzed; neutral/basic pH drastically slows the reverse reaction.

  • Option B (Chemical - Permanent): Perform Reductive Amination .[6]

    • Method: Add 20–50 mM Sodium Cyanoborohydride (

      
      )  to the reaction.
      
    • Result: Reduces the

      
       bond to a 
      
      
      
      (alkoxyamine) bond.
    • Trade-off: This prevents hydrolysis completely but creates a new chiral center and modifies the linker geometry.

The "Golden Standard" Protocol

Objective: High-yield oxime ligation at neutral pH with minimal side reactions.

Reagents:

  • Buffer: 0.1 M Phosphate or Citrate, pH 6.0–7.0.

  • Catalyst:

    
    -phenylenediamine (pPDA).[2][3] Prepare fresh 1 M stock in DMSO or water (protect from light/air to prevent oxidation).
    
  • Linker: Aminooxy-functionalized ligand (10 mM stock).[1]

Workflow:

  • Preparation: Adjust protein/substrate to 50–100

    
     in Buffer.
    
  • Catalyst Addition: Add pPDA to a final concentration of 10 mM .

  • Initiation: Immediately add Aminooxy linker (5–10 equivalents relative to carbonyls).

  • Incubation: Incubate at 25°C for 2–4 hours. Note: Do not heat >37°C as this promotes hydrolysis.

  • Quench/Scavenge: Add 100 mM Pyruvate or Acetone (if compatible) to scavenge excess aminooxy reagent and displace non-specific imines. Incubate 15 mins.

  • Purification: Desalt via Zeba spin column or SEC (PD-10) into storage buffer (pH 7.4).

Diagnostic Decision Tree

Use this logic flow to determine your next experimental move.

Troubleshooting Start Start: Evaluate Ligation Yield Is Yield > 90%? Start->Yield Stable Is Product Stable? Yield->Stable Yes LowYield Low Yield Yield->LowYield No Success Protocol Optimized Stable->Success Yes Instability Hydrolysis/Reversion Stable->Instability No AddCat Action: Add 10mM pPDA LowYield->AddCat If pH is Neutral CheckpH Action: Check pH (Target 4.5 - 6.5) LowYield->CheckpH If Catalyst Present Reduce Action: Add NaCNBH3 (Reductive Amination) Instability->Reduce Perm. Link Required StoreNeutral Action: Store at pH 7.5+ Instability->StoreNeutral Reversibility OK

Figure 2: Decision matrix for troubleshooting oxime ligation efficiency and stability.

References

  • Wendeler, M., et al. (2014). "Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines."[1][7] Bioconjugate Chemistry. Link

  • Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry. Link

  • Kalia, J., & Raines, R. T. (2008). "Hydrolytic Stability of Hydrazones and Oximes."[5] Angewandte Chemie International Edition. Link

  • Rashidian, M., et al. (2013). "Chemoenzymatic Labeling of Proteins: Techniques and Approaches." Bioconjugate Chemistry. Link

Sources

Validation & Comparative

Technical Guide: The Strategic Advantage of Short PEG Aminooxy Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive bridge; it is a determinant of permeability, cooperativity, and metabolic stability.[1][2] While long polyethylene glycol (PEG) chains have historically been the default for solubility, recent data shifts the paradigm toward Short PEG Aminooxy Linkers (n=1–3) .

This guide objectively compares short PEG aminooxy linkers against standard long-chain and alkyl alternatives. It details how the aminooxy functional group facilitates rapid combinatorial library generation via oxime ligation, while the short PEG architecture solves the critical permeability-solubility trade-off that plagues "beyond Rule of 5" (bRo5) degraders.

Part 1: The Chemistry of Short PEG Aminooxy Linkers

To understand the advantage, we must define the chemical entity. These linkers consist of a short ethylene glycol core (1–3 units) terminated with an aminooxy group (


).
The Synthetic Mechanism: Oxime Ligation

The primary utility of the aminooxy group is its reactivity with aldehydes or ketones to form an oxime bond (


). Unlike amide coupling, which requires harsh reagents, or copper-catalyzed click chemistry, which can leave toxic metal residues, oxime ligation is bioorthogonal and occurs under mild acidic conditions.
The Structural Consequence
  • The Backbone: A short PEG (

    
    ) minimizes the entropic penalty of binding. Long PEGs are "floppy," reducing the probability of the ternary complex forming.
    
  • The Linkage: The resulting oxime ether is hydrolytically stable in physiological pH, unlike hydrazones, and offers a unique geometry that can favorably restrict conformation.

Part 2: Comparative Performance Analysis

The following analysis compares Short PEG Aminooxy linkers against the two most common alternatives: Long PEG linkers (standard solubility solution) and Alkyl chains (standard permeability solution).

Permeability vs. Solubility (The Trade-off)

PROTACs are large molecules.[3] The "linkerology" challenge is balancing Topological Polar Surface Area (TPSA) with lipophilicity.

  • Long PEGs (>PEG4): High TPSA often prevents the molecule from crossing the cell membrane.

  • Alkyl Chains: Good permeability but poor aqueous solubility, leading to aggregation in assays.

  • Short PEG Aminooxy: Occupies the "Goldilocks" zone. The oxygen atoms provide just enough hydrophilicity to prevent aggregation, while the short length keeps TPSA low enough for passive diffusion.

Comparative Data Matrix
FeatureShort PEG Aminooxy (PEG 1-3) Long PEG (PEG >5) Alkyl / Carbon Chain
Cell Permeability High (Low TPSA)Low (High TPSA)High (High Lipophilicity)
Aqueous Solubility Moderate/Good HighPoor
Synthesis Speed Rapid (Click/Oxime)Moderate (Standard coupling)Moderate
Metabolic Stability High (Oxime is robust)Moderate (Oxidative liability)High
Ternary Complex Rigid/Defined (High Cooperativity)Entropic Penalty (Floppy)Flexible
The "Split PROTAC" Advantage

A unique advantage of aminooxy linkers is the ability to perform in-cell assembly or rapid library generation. Because the reaction is specific (aldehyde + aminooxy), researchers can create a library of 10 E3 ligands and 10 POI ligands and mix them to instantly generate 100 PROTACs without purification.

Part 3: Visualization of Mechanisms

Diagram: The Modular "Click" Synthesis

This diagram illustrates how aminooxy chemistry accelerates the "Design-Make-Test" cycle compared to traditional linear synthesis.

OximeLigation cluster_0 Advantage: Convergent Synthesis Aldehyde Target Ligand (Aldehyde-functionalized) Transition Acid Catalysis (pH 4.5, Aniline) Aldehyde->Transition Electrophile Linker E3 Ligand-Linker (Short PEG-Aminooxy) Linker->Transition Nucleophile Product Oxime-Linked PROTAC (Stable C=N-O Bond) Transition->Product Dehydration (-H2O)

Caption: Convergent synthesis using aminooxy linkers allows for the rapid coupling of complex ligands under mild conditions, bypassing the need for protecting group manipulations common in amide coupling.

Diagram: Ternary Complex & Linker Length

This diagram visualizes why "Short" is often better for cooperativity (the


 factor).

TernaryComplex cluster_long Long Linker Scenario (Low Cooperativity) POI Protein of Interest (POI) ShortLinker Short PEG Linker (Restricted Mobility) POI->ShortLinker E3 E3 Ligase (CRBN/VHL) Ubiquitin Ubiquitin Transfer E3->Ubiquitin Efficient Proximity ShortLinker->E3 LongLinker Long PEG Linker (High Entropy/Floppy) E3_L E3 Ligase LongLinker->E3_L POI_L POI POI_L->LongLinker E3_L->POI_L Weak/No Interaction

Caption: Short linkers reduce the entropic cost of complex formation. By restricting the spatial freedom of the two proteins, they facilitate "positive cooperativity" (protein-protein interactions), whereas long linkers often lead to non-productive collisions.[1]

Part 4: Experimental Protocols

Protocol: Rapid Oxime Ligation for PROTAC Library Generation

Use this protocol to synthesize Short PEG Aminooxy PROTACs from aldehyde precursors.

Reagents:

  • Ligand-Aldehyde (1 eq)

  • E3-Linker-Aminooxy (PEG1-3) (1.2 eq)

  • Catalyst: Aniline or p-phenylenediamine (100 mM)

  • Solvent: DMSO/Acetate Buffer (pH 4.5)

Step-by-Step Workflow:

  • Preparation: Dissolve the Aldehyde-ligand and Aminooxy-linker in DMSO to a concentration of 10–50 mM.

  • Catalysis: Prepare a 1M stock of Aniline in 0.1M Acetate buffer (adjusted to pH 4.5).

  • Reaction: Mix the Ligand and Linker solutions in a 1:1.2 ratio. Add the Aniline catalyst (final concentration 100 mM).

    • Note: The high concentration of aniline accelerates the rate-determining dehydration step.

  • Incubation: Incubate at 25°C for 2–4 hours.

  • Validation: Monitor by LC-MS. The product will show a mass shift corresponding to the loss of water (

    
    ).
    
  • Purification (Optional for screening): For cellular screening, the reaction mixture can often be diluted directly into media (1000x dilution) if reagents are non-toxic at low concentrations. For pure compounds, use C18 semi-prep HPLC.

Protocol: Assessing Permeability via NanoBRET

Self-validating the "Short PEG" advantage.

  • Transfection: Transfect HEK293 cells with a fusion vector (Target Protein-NanoLuc).

  • Treatment: Treat cells with the Short PEG PROTAC vs. Long PEG analog at graded concentrations (0.1 nM – 10 µM).[4]

  • Tracer Addition: Add a cell-permeable fluorescent tracer that binds the Target Protein.

  • Readout: Measure BRET signal.

    • Interpretation: If the PROTAC enters the cell and binds the target, it displaces the tracer, causing a decrease in BRET signal.

    • Validation: If the Long PEG analog shows high biochemical affinity (in lysate) but poor BRET displacement in live cells, permeability is the bottleneck.

References

  • Gui, W., & Kodadek, T. (2022). Applications and Limitations of Oxime-Linked "Split PROTACs".[5] ChemBioChem, 23(18), e202200275.[5] [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312.[2] [Link]

  • Klein, V. G., et al. (2020). Understanding and improving the membrane permeability of PROTACs. Journal of Medicinal Chemistry, 63(23), 14268–14281. [Link]

  • Korboukh, I., et al. (2011). Bioisosteres of the Oxime Ether Linker. Journal of Medicinal Chemistry. (Contextualizing oxime stability). [Link]

  • Bemis, T. A., et al. (2021). Proteolysis-Targeting Chimeras (PROTACs): Medicinal Chemistry Strategies for the Optimization of Linkers. Journal of Medicinal Chemistry. [Link]

Sources

Comparative Guide: Reaction Kinetics of Aminooxyethanol vs. Aminoethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the reaction kinetics, thermodynamic stability, and mechanistic differences between Aminooxyethanol (AOE) and Aminoethanol (AE) . While both molecules contain primary amine and alcohol functionalities, the presence of an oxygen atom adjacent to the nitrogen in AOE (an alkoxyamine) fundamentally alters its reactivity profile compared to the alkylamine AE.

Key Takeaway: AOE is a superior nucleophile for carbonyl ligation at neutral-to-mildly acidic pH due to the alpha-effect and forms hydrolytically stable oxime ethers . In contrast, AE forms unstable imines (Schiff bases) that require secondary reduction to form stable conjugates.

Chemical Identity & Properties

FeatureAminoethanol (AE)Aminooxyethanol (AOE)
IUPAC Name 2-Aminoethanol2-(Aminooxy)ethanol
Structure


Functional Group Primary AlkylamineAlkoxyamine (Hydroxylamine derivative)
Conjugate Acid

~9.5 ~5.96
Nucleophilicity Standard (driven by basicity)Enhanced (Alpha-Effect )
Primary Product Imine (Schiff Base)Oxime Ether
Product Stability Low (Hydrolysis prone)High (Hydrolysis resistant)

Mechanistic Analysis

The Alpha-Effect vs. Basicity

The defining difference between these two molecules is the Alpha-Effect .

  • Aminoethanol (AE): Its nucleophilicity correlates with its basicity. At physiological pH (7.4), AE (

    
     9.5) exists predominantly as the non-nucleophilic ammonium ion (
    
    
    
    ). Only ~0.8% of the molecules are unprotonated and available to react.
  • Aminooxyethanol (AOE): The oxygen atom adjacent to the nitrogen possesses lone pairs that overlap with the nitrogen's orbitals, raising the energy of the HOMO (Highest Occupied Molecular Orbital). This makes AOE a more potent nucleophile despite being less basic (

    
     ~5.96). At pH 7.4, ~96% of AOE is unprotonated and reactive.
    
Reaction Pathways

Both molecules react with aldehydes/ketones via a nucleophilic attack followed by dehydration, but the thermodynamic stability of the product differs drastically.

ReactionPathways Aldehyde Aldehyde/Ketone (R-C=O) Carbinolamine_AE Carbinolamine (Intermediate) Aldehyde->Carbinolamine_AE + AE Carbinolamine_AOE Carbinolamine (Intermediate) Aldehyde->Carbinolamine_AOE + AOE AE Aminoethanol (NH2-R) AE->Carbinolamine_AE Imine Imine (Schiff Base) (Unstable) Carbinolamine_AE->Imine - H2O (Fast but Reversible) Imine->Carbinolamine_AE + H2O (Hydrolysis) Amine Secondary Amine (Stable) Imine->Amine + NaCNBH3 (Reductive Amination) AOE Aminooxyethanol (NH2-O-R) AOE->Carbinolamine_AOE Oxime Oxime Ether (Very Stable) Carbinolamine_AOE->Oxime - H2O (Irreversible at pH > 5)

Figure 1: Comparative reaction pathways. Note the reversibility of imine formation vs. the stability of the oxime ether.

Kinetic Data Comparison

Rate Constants & pH Dependence

The reaction rate (


) is highly pH-dependent for both species.
  • Aminoethanol: Reaction is slow at neutral pH due to protonation (

    
    ). Optimal formation requires higher pH (typically 9-10) or continuous water removal, but this promotes hydrolysis.
    
  • Aminooxyethanol: Exhibits a bell-shaped pH-rate profile.

    • Acidic limb (pH < 4): Rate decreases due to protonation of the aminooxy group.

    • Basic limb (pH > 6): Rate decreases due to lack of acid catalysis required for the dehydration step.

    • Optimal pH: ~4.5.

Comparative Kinetic Data (at pH 7.0, 25°C)

ParameterAminoethanol (Imine Formation)Aminooxyethanol (Oxime Formation)
Reactive Fraction (

)
< 1%> 95%

(approx)


Equilibrium Constant (

)
Low (

)
High (

)
Hydrolysis Half-life (

)
Minutes to HoursMonths to Years

> Note: While imine formation can be faster kinetically under anhydrous conditions, in aqueous buffers, the reverse reaction (hydrolysis) is so fast that no stable product accumulates without reduction. Oxime formation is slower but effectively irreversible.

Experimental Protocols

Protocol A: Stable Conjugation with Aminooxyethanol (Oxime Ligation)

Application: Site-specific labeling of aldehydes (e.g., oxidized glycoproteins) without reducing agents.

  • Buffer Preparation: Prepare 0.1 M Sodium Acetate buffer, pH 4.5. (Optionally add 10-100 mM Aniline as a nucleophilic catalyst to increase rate 10-100x).

  • Reactant Mixing: Dissolve the aldehyde-containing substrate in buffer. Add Aminooxyethanol (AOE) at 5-10 molar excess.

  • Incubation: Incubate at 25°C for 2–16 hours.

  • Validation: Monitor reaction by HPLC or UV-Vis. No reduction step is required.

  • Purification: Remove excess AOE via dialysis or size-exclusion chromatography.

Protocol B: Conjugation with Aminoethanol (Reductive Amination)

Application: Standard amine labeling requiring a permanent bond.

  • Buffer Preparation: Prepare 0.1 M Phosphate buffer, pH 7.5.

  • Reactant Mixing: Add Aminoethanol (AE) to the aldehyde substrate (10-50 molar excess).

  • Schiff Base Formation: Incubate for 1 hour. (Equilibrium will be poor).

  • Reduction (Critical): Add Sodium Cyanoborohydride (

    
    ) to a final concentration of 50 mM.
    
    • Caution: NaCNBH3 is toxic and generates HCN gas in strong acid.

  • Incubation: React for 4–16 hours to reduce the transient imine to a stable secondary amine.

  • Quenching: Add excess Tris or Glycine to quench unreacted aldehydes.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Link

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. Link

  • Crisalli, P., & Kool, E. T. (2013). Water-soluble organocatalysts for hydrazone and oxime formation. The Journal of Organic Chemistry, 78(3), 1184–1189. Link

  • Cordes, E. H., & Jencks, W. P. (1962). The Mechanism of Formation of Oximes and Semicarbazones. Journal of the American Chemical Society, 84(22), 4319–4328. Link

  • PubChem. (n.d.). Ethanolamine (Compound Summary). National Library of Medicine. Link

The Stability Showdown: Oxime vs. Hydrazone Linkages in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Making the Right Covalent Chemistry Choice

In the intricate world of bioconjugation and drug delivery, the choice of a chemical linker can make or break a promising therapeutic or diagnostic agent. The stability of this linker is a critical parameter, dictating the fate of a conjugate in a biological system. Among the arsenal of conjugation chemistries, the formation of oxime and hydrazone linkages from carbonyls and α-nucleophiles is a popular choice due to the mild reaction conditions required.[1] This guide provides an in-depth, objective comparison of the hydrolytic stability of oxime and hydrazone linkages, supported by experimental data, to empower researchers, scientists, and drug development professionals in selecting the optimal linker for their application.

The Chemical Foundation: A Tale of Two Bonds

At a cursory glance, oxime and hydrazone linkages appear structurally similar, both featuring a carbon-nitrogen double bond (C=N). However, a subtle yet crucial difference in their atomic composition dictates their divergent stability profiles. An oxime linkage is formed between a carbonyl group (aldehyde or ketone) and a hydroxylamine derivative (containing an -ONH2 group), resulting in a C=N-O moiety. Conversely, a hydrazone linkage arises from the reaction of a carbonyl with a hydrazine derivative (containing an -NNH2 group), yielding a C=N-N structure.

This seemingly minor distinction—an oxygen atom in the oxime versus a nitrogen atom in the hydrazone—has profound implications for the electronic properties and, consequently, the hydrolytic stability of the resulting bond.

Head-to-Head Comparison: Hydrolytic Stability Under the Microscope

Experimental evidence unequivocally demonstrates that oxime linkages exhibit significantly greater hydrolytic stability compared to their hydrazone counterparts across a range of pH values.[1] This enhanced stability is particularly pronounced in physiological and acidic conditions, a critical consideration for in vivo applications.

A landmark study directly comparing the hydrolytic stability of isostructural hydrazones and an oxime revealed that the rate constant for oxime hydrolysis was approximately 600-fold lower than that of a methylhydrazone and 300-fold lower than that of an acetylhydrazone at pD 7.0.[2][3] This translates to a substantially longer half-life for oxime-linked conjugates, a crucial attribute for applications requiring long circulation times and minimal premature cleavage of a payload, such as in antibody-drug conjugates (ADCs).[1]

Linkage TypeRelative Rate of Hydrolysis (k_rel)General Stability
Oxime 1Very High
Methylhydrazone~600Low
Acetylhydrazone~300Moderate
Semicarbazone~160Moderate
Data based on findings from Kalia and Raines (2008).[1][2]

The heightened stability of the oxime bond is attributed to the greater electronegativity of the oxygen atom compared to the nitrogen atom in the hydrazone linkage.[1][2] This increased electronegativity reduces the basicity of the imine nitrogen, making it less susceptible to protonation—the initial and rate-determining step in the acid-catalyzed hydrolysis of both linkages.[1][4]

G cluster_oxime Oxime Linkage cluster_hydrazone Hydrazone Linkage O Oxygen N_oxime Imine Nitrogen O->N_oxime C Carbonyl Carbon N_oxime->C stability_oxime Reduced Basicity of N Slower Protonation Higher Stability N_oxime->stability_oxime N_hydra Nitrogen N_imine Imine Nitrogen N_hydra->N_imine C_hydra Carbonyl Carbon N_imine->C_hydra stability_hydra Higher Basicity of N Faster Protonation Lower Stability N_imine->stability_hydra

Caption: Electronic differences governing oxime and hydrazone stability.

The pH Dilemma: Stability vs. Controlled Release

The hydrolytic stability of both oxime and hydrazone linkages is pH-dependent, with both being more susceptible to cleavage under acidic conditions.[1][2][4] This property, while a potential liability for applications requiring robust stability, can be ingeniously exploited for controlled drug release.

Hydrazone linkers, with their inherent acid-lability, are often employed in drug delivery systems designed to release their payload in the acidic environment of endosomes or lysosomes (pH 5.0-6.5) following cellular uptake.[1] However, their relative instability at neutral pH (7.4) can lead to premature drug release in the bloodstream, a significant drawback for many in vivo applications.[1]

Oxime linkages, on the other hand, offer a more stable alternative for conjugates that need to remain intact in circulation for extended periods. While still susceptible to acid-catalyzed hydrolysis, the rate is significantly slower than that of hydrazones, providing a more reliable and predictable release profile for long-circulating nanoparticles or therapeutic antibodies.[1]

Mechanism of Formation and Hydrolysis

The formation of both oximes and hydrazones proceeds through a reversible condensation reaction, commencing with the nucleophilic attack of the α-effect nucleophile (hydroxylamine or hydrazine) on the carbonyl carbon to form a tetrahedral carbinolamine intermediate.[4] This is followed by dehydration to yield the final C=N bond, with water as the sole byproduct.[4] This reaction is fastest at a slightly acidic pH of approximately 4.5.[4]

Hydrolysis is essentially the reverse of this process, initiated by the protonation of the imine nitrogen.[2][4] This is followed by the nucleophilic attack of water on the carbonyl carbon, leading to the cleavage of the C=N bond and the regeneration of the carbonyl and the α-nucleophile.

G cluster_formation Formation start Carbonyl (Aldehyde/Ketone) + α-Nucleophile (R-O-NH2 or R-NH-NH2) intermediate Tetrahedral Carbinolamine Intermediate start->intermediate +H+ (catalysis) intermediate->start -H+ product Oxime or Hydrazone + H2O intermediate->product -H2O product->intermediate +H2O (Hydrolysis)

Caption: General mechanism of oxime and hydrazone formation and hydrolysis.

Experimental Protocol: Assessing Hydrolytic Stability via RP-HPLC

To quantitatively assess and compare the hydrolytic stability of oxime- and hydrazone-linked conjugates, a time-course analysis using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely accepted method.

Objective: To determine and compare the half-life (t½) of an oxime- or hydrazone-linked conjugate at different pH values.

Materials:

  • Oxime- and hydrazone-linked conjugates of interest

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Citrate or acetate buffers at acidic pH values (e.g., pH 5.0, 6.0)

  • RP-HPLC system with a C18 column and a UV detector

  • Mobile phases (e.g., water and acetonitrile with 0.1% trifluoroacetic acid)

  • Thermostated incubator or water bath

Methodology:

  • Preparation of Samples: Dissolve the oxime- and hydrazone-linked conjugates in the different pH buffers to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).

  • Incubation: Aliquot the samples into separate vials for each time point and incubate them at a constant temperature (e.g., 37°C).

  • Time-Course Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each incubating sample and immediately quench the degradation by freezing or by adding a quenching agent if necessary.

  • RP-HPLC Analysis: Analyze the samples by RP-HPLC. The intact conjugate should have a distinct retention time from the cleaved components.

  • Data Acquisition: Integrate the peak area corresponding to the intact conjugate at each time point.

  • Data Analysis: Plot the percentage of intact conjugate remaining versus time for each pH condition.

  • Half-Life Calculation: Fit the data to a first-order decay model to calculate the half-life (t½) of the conjugate under each condition.[1]

G cluster_workflow Hydrolytic Stability Assay Workflow prep Prepare conjugate solutions in buffers of varying pH incubate Incubate samples at 37°C prep->incubate sample Collect aliquots at specific time points incubate->sample hplc Analyze by RP-HPLC sample->hplc data Integrate peak area of intact conjugate hplc->data calc Plot % intact vs. time and calculate half-life (t½) data->calc

Sources

A Senior Application Scientist's Guide to Benchmark Yields for the Alkylation of N-Boc-Hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, N-alkyl-N-Boc-hydroxylamines are pivotal intermediates, serving as precursors to a wide array of functional groups crucial for the synthesis of novel therapeutics and complex molecules. The strategic introduction of an alkyl group onto the nitrogen atom of N-Boc-hydroxylamine opens a gateway to diverse molecular architectures. However, the seemingly straightforward alkylation of this ambident nucleophile is nuanced, with outcomes dependent on the chosen synthetic strategy.

This guide provides an in-depth comparison of the most common and effective methods for the N-alkylation of N-Boc-hydroxylamine. We will delve into the mechanistic underpinnings of each technique, present benchmark yields from the literature, and offer detailed experimental protocols to empower you to make informed decisions for your synthetic endeavors.

Understanding the Nucleophilic Character of N-Boc-Hydroxylamine

N-Boc-hydroxylamine possesses two nucleophilic centers: the nitrogen and the oxygen atoms. The tert-butyloxycarbonyl (Boc) group, being electron-withdrawing, reduces the nucleophilicity of both atoms compared to a free hydroxylamine. However, the nitrogen atom is generally considered the more nucleophilic center, making N-alkylation the more favorable pathway under many conditions. The choice of reaction conditions, particularly the base and solvent, can significantly influence the N- versus O-alkylation selectivity.

Core Alkylation Strategies: A Comparative Overview

We will explore three primary strategies for the N-alkylation of N-Boc-hydroxylamine:

  • Direct Alkylation with Alkyl Halides/Sulfonates (SN2 Reaction)

  • Mitsunobu Reaction with Alcohols

  • Reductive Amination of Carbonyl Compounds

Each method presents a unique set of advantages and limitations in terms of substrate scope, reaction conditions, and achievable yields.

Direct Alkylation with Alkyl Halides and Sulfonates

Direct alkylation via an SN2 reaction is a fundamental and widely employed method for forming C-N bonds. This approach involves the deprotonation of N-Boc-hydroxylamine with a suitable base to generate the corresponding anion, which then acts as a nucleophile to displace a halide or sulfonate leaving group from an alkyl electrophile.

Mechanistic Considerations

The reaction proceeds through a classic SN2 mechanism. The choice of base is critical to efficiently deprotonate the N-H bond without promoting side reactions. Strong, non-nucleophilic bases are generally preferred. The solvent plays a crucial role in solvating the ions and influencing the reaction rate. Polar aprotic solvents like DMF and DMSO are commonly used as they effectively solvate the cation of the base and do not interfere with the nucleophilicity of the hydroxylamine anion.

SN2_Alkylation NBocNHOH N-Boc-Hydroxylamine Anion N-Boc-Hydroxylamine Anion NBocNHOH->Anion Deprotonation Base Base (e.g., NaH, K2CO3) Base->Anion Product N-Alkyl-N-Boc-Hydroxylamine Anion->Product SN2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Byproduct Base-H⁺ + X⁻ Mitsunobu_Reaction cluster_activation Activation of Alcohol cluster_alkylation Nucleophilic Attack Alcohol Alcohol (R-OH) Activated_Alcohol Alkoxyphosphonium Salt Alcohol->Activated_Alcohol Reagents PPh3 + DEAD/DIAD Reagents->Activated_Alcohol Product N-Alkyl-N-Boc-Hydroxylamine Activated_Alcohol->Product SN2 Attack NBocNHOH N-Boc-Hydroxylamine NBocNHOH->Product Byproduct Ph3P=O + Hydrazine byproduct Reductive_Amination NBocNHOH N-Boc-Hydroxylamine Intermediate Hydroxyl-imine Intermediate NBocNHOH->Intermediate Carbonyl Aldehyde/Ketone (R-CO-R') Carbonyl->Intermediate Condensation Product N-Alkyl-N-Boc-Hydroxylamine Intermediate->Product Reduction Reducer Reducing Agent (e.g., STAB) Reducer->Product

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-(2-hydroxyethoxy)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-(2-hydroxyethoxy)carbamate

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